molecular formula C10H8F2N2O B1425721 [1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1494088-89-9

[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B1425721
CAS RN: 1494088-89-9
M. Wt: 210.18 g/mol
InChI Key: WGUQIQVQCIDKEW-UHFFFAOYSA-N
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Description

“[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H8F2N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol” consists of a pyrazole ring attached to a 2,4-difluorophenyl group and a methanol group . The InChI code for this compound is 1S/C10H8F2N2O/c11-7-1-2-10(9(12)5-7)14-4-3-8(6-15)13-14/h1-5,15H,6H2 .


Physical And Chemical Properties Analysis

“[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a powder with a molecular weight of 210.18 .

Scientific Research Applications

Methanol in Energy and Environmental Applications

  • Methanol is recognized for its potential in energy recovery systems, such as direct methanol fuel cells (DMFCs), where it serves as a clean, efficient fuel source. Methanol's application in DMFCs is primarily limited by methanol crossover from the anode to the cathode but remains an area of active research due to its potential for clean energy production (Heinzel & Barragán, 1999).

Methanol in Chemical Synthesis and Catalysis

  • Methanol acts as a key feedstock in the production of various chemicals, demonstrating its versatility and importance in industrial chemistry. For instance, methanol is utilized in the synthesis of formaldehyde, acetic acid, and other chemicals, highlighting its role in chemical manufacturing and catalysis processes (Cybulski, 1994).

Methanol in Environmental Science

  • The environmental applications of methanol and methanol-derived compounds include their use in bioremediation, waste treatment, and as markers for monitoring environmental pollution. For example, methanol is employed as a marker for detecting insulating paper degradation in transformer insulating oil, indicating its utility in environmental monitoring and diagnostics (Jalbert et al., 2019).

Methanol in Advanced Materials and Nanotechnology

  • Research into methanol and related compounds extends into the development of advanced materials and nanotechnology applications. Methanol serves as a precursor or solvent in the synthesis of various nanomaterials and composites, demonstrating its critical role in material science and engineering (Daas & Ghosh, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(2,4-difluorophenyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-7-1-2-10(9(12)5-7)14-4-3-8(6-15)13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQIQVQCIDKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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